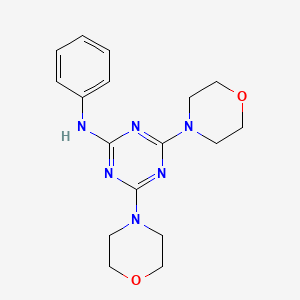

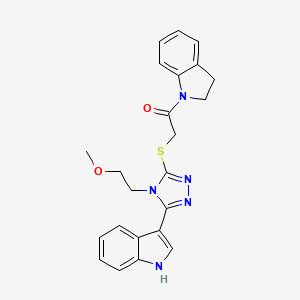

![molecular formula C12H19BO4Si B2645764 (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid CAS No. 2377605-86-0](/img/structure/B2645764.png)

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

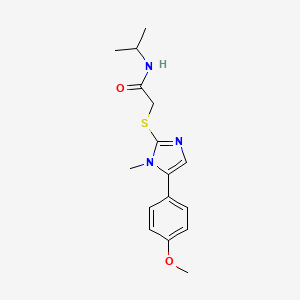

“(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” is a chemical compound with the molecular formula C12H19BO4Si and a molecular weight of 266.18 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms in a trigonal planar arrangement .

Molecular Structure Analysis

The molecular structure of “(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a trimethylsilyl group . The trimethylsilyl group, which consists of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume .科学研究应用

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to the one , have been utilized for optical modulation and saccharide recognition. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes, which can be quenched in response to saccharide binding, indicating a significant application in biosensors and molecular recognition technologies (Mu et al., 2012).

Drug Synthesis and Modification

Decarboxylative borylation, a process facilitated by nickel-catalysis, has been developed to replace carboxylic acids with boronate esters. This method is instrumental in the late-stage modification of complex molecules, suggesting that derivatives of phenyl boronic acids could be crucial in synthesizing and modifying pharmaceutical compounds, enhancing their potency or pharmacokinetic profiles (Li et al., 2017).

Glycoside Complexation in Neutral Water

Research on a new class of carbohydrate-binding boronic acids shows superior complexing capabilities with model glycopyranosides under physiologically relevant conditions. This property is crucial for the design of oligomeric receptors and sensors for cell-surface glycoconjugates recognition, pointing to applications in diagnostics and therapeutic targeting (Dowlut & Hall, 2006).

Direct Synthesis of Arylboronic Acids

A palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides provides a simplified route to diverse boronate ester derivatives. This methodology underscores the significance of boronic acid derivatives in facilitating Suzuki-Miyaura-type reactions, crucial for the synthesis of biologically active compounds and materials science applications (Molander, Trice, & Dreher, 2010).

Glucose Sens

ing MaterialsThe synthesis of amino-3-fluorophenyl boronic acid derivatives has been investigated for constructing glucose sensing materials that operate at physiological pH. This research highlights the potential of boronic acid derivatives in developing non-enzymatic glucose sensors, offering a promising approach for diabetes management and monitoring (Das et al., 2003).

安全和危害

属性

IUPAC Name |

[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQFYQQEWOPKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

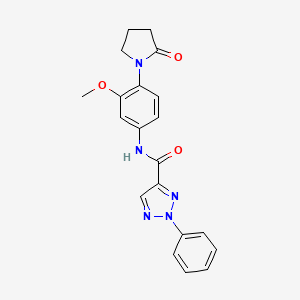

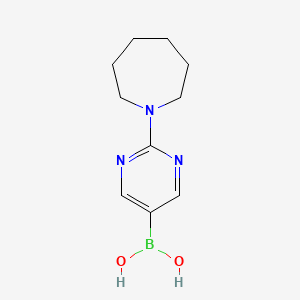

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)

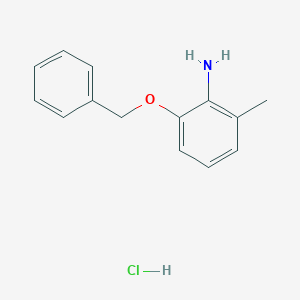

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)

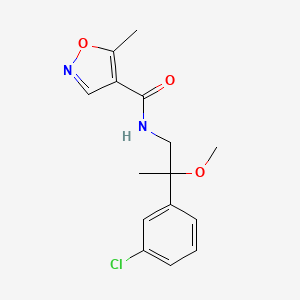

![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)

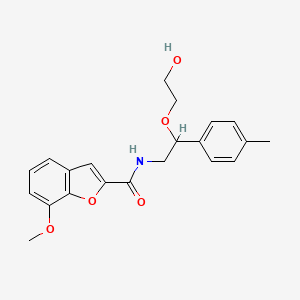

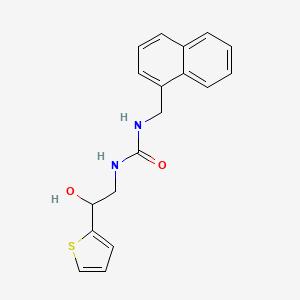

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)